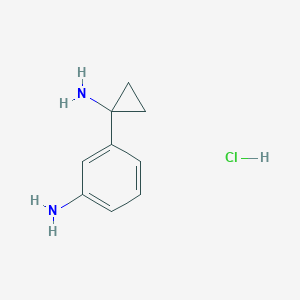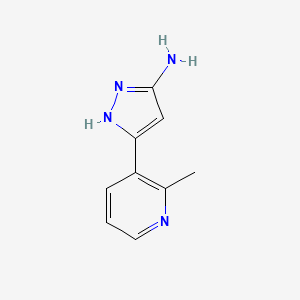![molecular formula C11H9BrF4 B13477203 4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13477203.png)
4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene is an organic compound with the molecular formula C10H7BrF4 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a trifluoromethylcyclobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the benzene ring.
Addition Reactions: The trifluoromethylcyclobutyl group can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in this reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound with the trifluoromethylcyclobutyl group retained on the benzene ring .
Applications De Recherche Scientifique
4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique substituents make it useful in the design of novel materials with specific electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for drug candidates, particularly those targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene exerts its effects depends on the specific reactions it undergoes. In the context of the Suzuki-Miyaura coupling, the mechanism involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, replacing the bromide.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the final product and regenerating the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene
- 4-(Bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Uniqueness
4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene is unique due to the presence of the trifluoromethylcyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C11H9BrF4 |
|---|---|
Poids moléculaire |
297.09 g/mol |
Nom IUPAC |
4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene |
InChI |
InChI=1S/C11H9BrF4/c12-7-2-3-9(13)8(6-7)10(4-1-5-10)11(14,15)16/h2-3,6H,1,4-5H2 |
Clé InChI |
SMORCKSVKJNQGE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=C(C=CC(=C2)Br)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



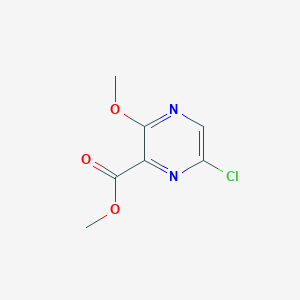
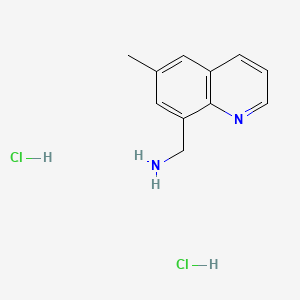
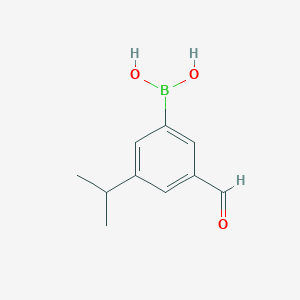
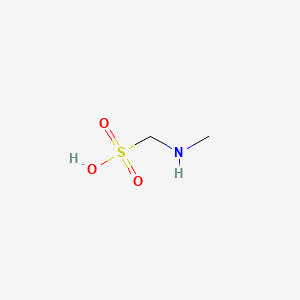
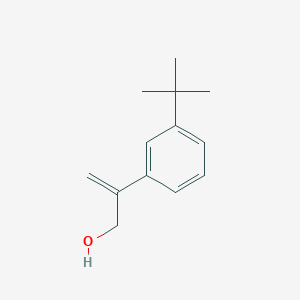
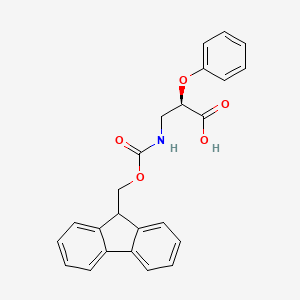
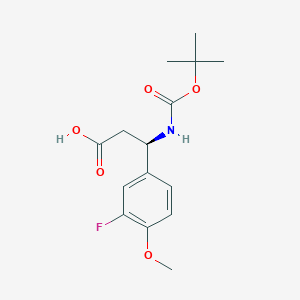
![5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B13477157.png)
